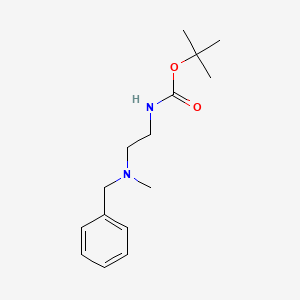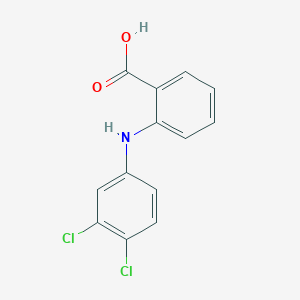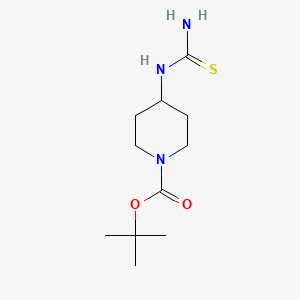
4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Overview
Description
4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it a promising candidate for developing new drugs.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in inflammation and pain, as well as the suppression of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of pain and inflammation-related disorders. It has also been found to have antitumor properties, which could potentially be used in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide in lab experiments is its unique properties. This compound has a high level of selectivity, which makes it a useful tool for studying specific biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound in lab experiments.
Future Directions
There are several future directions for research on 4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide. One area of interest is the development of new drugs based on this compound. Researchers are also interested in further exploring the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders. Additionally, there is a need for more studies on the safety and toxicity of this compound.
Scientific Research Applications
The scientific research application of 4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is primarily focused on its potential use as a drug. This compound has been found to have a wide range of therapeutic properties, including anti-inflammatory, analgesic, and antitumor effects. It has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-12(6-7-13(9)14)19(17,18)16-11-4-2-10(15)3-5-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNBYEVYWIOZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



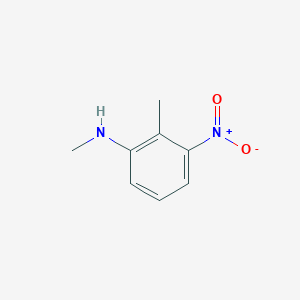
![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3287871.png)

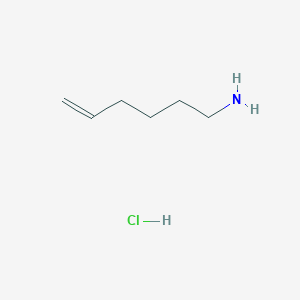
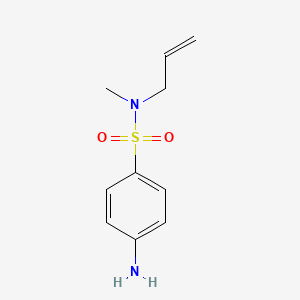

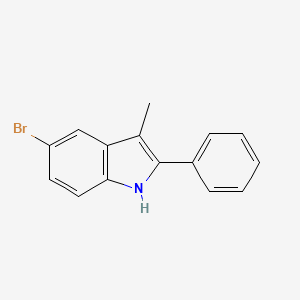
![Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3287924.png)

![5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287938.png)
![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)
